molecular formula C36H43N3O7S2 B12353943 (2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

Cat. No.: B12353943
M. Wt: 693.9 g/mol
InChI Key: SDCASIAEYVOHMO-UHFFFAOYSA-N
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Description

The compound “(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate” is a complex organic molecule featuring multiple functional groups, including indole, sulfonate, and alkyne moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole core, sulfonation, and the introduction of the alkyne group. A possible synthetic route could involve:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Sulfonation: The indole core can be sulfonated using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.

    Alkyne Introduction: The alkyne group can be introduced via a Sonogashira coupling reaction, using a palladium catalyst and a suitable alkyne precursor.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The indole core can be reduced to form tetrahydroindole derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of tetrahydroindole derivatives.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a fluorescent marker due to its indole core.

Medicine

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent bonding, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A simpler indole derivative used in plant growth regulation.

    Sulforhodamine B: A sulfonated dye with applications in biological staining.

Uniqueness

The compound’s uniqueness lies in its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. Its structural complexity allows for interactions with various biological targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C36H43N3O7S2

Molecular Weight

693.9 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46)

InChI Key

SDCASIAEYVOHMO-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C

Origin of Product

United States

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